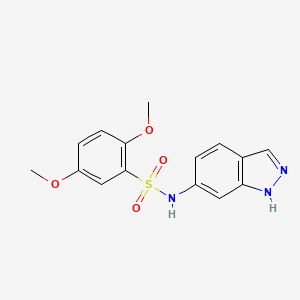![molecular formula C23H19F3N2O2 B3748024 N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B3748024.png)
N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide
Overview
Description
N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a phenylethyl group and a trifluoromethyl-substituted phenyl carbonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method includes the acylation of aniline derivatives with trifluoromethyl-substituted benzoyl chloride under basic conditions. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-phenylethylamine to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2-aminobenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(2-phenylethyl)-2-(4-methylphenyl)carbonylamino)benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
N-(2-phenylethyl)-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[[3-(trifluoromethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O2/c24-23(25,26)18-10-6-9-17(15-18)21(29)28-20-12-5-4-11-19(20)22(30)27-14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPROLLGVCQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)
![N,N-Diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-YL]sulfanyl}acetamide](/img/structure/B3747967.png)
![N-(2,4-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3747982.png)

![2-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B3747991.png)
![METHYL 2-{[2-(3-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOATE](/img/structure/B3747996.png)
![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![(3-chloro-1-benzothiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B3748005.png)
![5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3748013.png)
![1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
METHANONE](/img/structure/B3748038.png)

